5-iodo-7-nitro-1H-indazole
Overview
Description
5-Iodo-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-7-nitro-1H-indazole typically involves the nitration and iodination of indazole derivatives. One common method includes the nitration of 1H-indazole to introduce the nitro group at the 7-position, followed by iodination at the 5-position. The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and iodine or iodinating agents for the iodination step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with optimizations for scale, yield, and purity. These methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-7-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The nitro and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens) are commonly used.
Reduction: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants (e.g., tin chloride) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products vary depending on the substituents introduced.
Reduction: The major product is 5-iodo-7-amino-1H-indazole.
Oxidation: Products depend on the extent of oxidation and the specific conditions used.
Scientific Research Applications
5-Iodo-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-iodo-7-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, nitroindazole derivatives are known to inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide. This inhibition can affect various biological pathways, including those related to inflammation and vascular regulation .
Comparison with Similar Compounds
Similar Compounds
7-Nitroindazole: Similar in structure but lacks the iodine substituent.
5-Iodoindazole: Similar but lacks the nitro group.
1H-Indazole: The parent compound without any substituents.
Uniqueness
5-Iodo-7-nitro-1H-indazole is unique due to the presence of both nitro and iodo groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
5-iodo-7-nitro-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDZVOSGNJYFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310985 | |
Record name | 5-Iodo-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-40-7 | |
Record name | 5-Iodo-7-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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